molecular formula C12H9BrN4O2 B13380582 N-[(4-bromophenyl)diazenyl]-4-nitroaniline

N-[(4-bromophenyl)diazenyl]-4-nitroaniline

Cat. No.: B13380582
M. Wt: 321.13 g/mol
InChI Key: QIMXKSMRIDDQQV-UHFFFAOYSA-N
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Description

N-[(4-Bromophenyl)diazenyl]-4-nitroaniline is an azo compound characterized by a diazenyl (–N=N–) group bridging a 4-bromophenyl ring and a 4-nitroaniline moiety. Its synthesis typically involves diazotization of 4-bromoaniline followed by coupling with 4-nitroaniline under acidic conditions, analogous to methods used for related azo compounds . The nitro (–NO₂) and bromo (–Br) substituents impart strong electron-withdrawing effects, influencing its electronic properties, solubility, and reactivity. Crystallographic studies reveal intermolecular interactions such as hydrogen bonding (N–H···O and C–H···O) and halogen···halogen contacts (Br···Br), which stabilize its crystal packing .

Properties

Molecular Formula

C12H9BrN4O2

Molecular Weight

321.13 g/mol

IUPAC Name

4-bromo-N-[(4-nitrophenyl)diazenyl]aniline

InChI

InChI=1S/C12H9BrN4O2/c13-9-1-3-10(4-2-9)14-16-15-11-5-7-12(8-6-11)17(18)19/h1-8H,(H,14,15)

InChI Key

QIMXKSMRIDDQQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NN=NC2=CC=C(C=C2)[N+](=O)[O-])Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromophenyl)diazenyl]-4-nitroaniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-bromoaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with 4-nitroaniline in an alkaline medium to yield the desired azo compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the diazonium salt and to achieve efficient coupling with 4-nitroaniline. The final product is purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Reduction Reactions

The nitro (-NO₂) and azo (-N=N-) groups are primary sites for reduction:

Reaction Conditions Products Mechanism
Catalytic hydrogenation (H₂/Pd-C)N-[(4-Bromophenyl)diazenyl]-4-aminobenzenamineStepwise reduction: -NO₂ → -NH₂; azo bond may remain intact under mild conditions .
SnCl₂ in HCl4-Aminophenyl derivatives with cleavage of the azo bondNitro group reduced to -NH₂; azo bond breaks, yielding aromatic amines .
Fe/HClPartial reduction of nitro group to hydroxylamine (-NHOH) intermediateSelective reduction under acidic conditions; azo bond may persist .

Electrophilic Aromatic Substitution

The bromine atom directs incoming electrophiles para to itself, while the nitro group deactivates the ring:

Electrophile Conditions Product Regioselectivity
HNO₃/H₂SO₄NitrationAdditional nitro group introduced para to BrDominated by bromine’s directing effect .
Cl₂/FeCl₃ChlorinationChlorine substitutes para to BrLimited reactivity due to nitro deactivation .

Coupling Reactions

The diazenyl group participates in further azo dye synthesis:

Nucleophile Conditions Product Application
Phenols (e.g., β-naphthol)Alkaline pH, <5°CTris-azo dyesTextile/plastic colorants .
Aromatic aminesDiazotization/couplingPolyazo compoundsAdvanced chromophores .

Nucleophilic Aromatic Substitution

The bromine atom undergoes substitution under forcing conditions:

Nucleophile Conditions Product Catalyst/Notes
NH₃High pressure, Cu catalystN-[(4-Aminophenyl)diazenyl]-4-nitroanilineUllmann-type amination; limited yield .
NaOHHydrothermal, 200°CPhenolic derivativesRequires strong base and heat .

Photochemical Reactions

The nitro group induces photoactivity:

Light Source Outcome Proposed Mechanism
UV (365 nm)Cis-trans isomerization of the azo bondReversible photoisomerization .
Visible lightDegradation to 4-nitroaniline and 4-bromoaniline derivativesPhotocleavage of the azo bond; radical intermediates .

Oxidation Reactions

The azo bond and aromatic rings are susceptible to oxidation:

Oxidizing Agent Conditions Products Byproducts
KMnO₄/H₂SO₄Acidic, reflux4-Nitrobenzoic acid + 4-bromobenzoic acidCO₂, MnO₂
Ozone (O₃)CH₂Cl₂, -78°CFragmented nitro and bromo-containing compoundsOzonides (explosive risk)

Thermal Decomposition

At elevated temperatures, the compound exhibits instability:

Temperature Environment Products Hazards
>200°CAirCO, NOₓ, HBr gasesToxic fumes; potential explosion risk .
150–180°CH₂SO₄ (conc.)Polymerized carbon foamExothermic reaction; requires fume hood .

Key Stability Considerations:

  • pH Sensitivity : Stable in neutral conditions but hydrolyzes in strongly acidic/basic media, releasing 4-nitroaniline and 4-bromophenyldiazonium ions .

  • Light Sensitivity : Store in amber containers to prevent photodegradation .

Scientific Research Applications

N-[(4-bromophenyl)diazenyl]-4-nitroaniline has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a model compound in pharmacological studies.

    Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which N-[(4-bromophenyl)diazenyl]-4-nitroaniline exerts its effects involves its interaction with molecular targets through its diazenyl and nitro groups. These functional groups can participate in electron transfer reactions, hydrogen bonding, and other intermolecular interactions. The compound’s ability to undergo redox reactions makes it a valuable tool in studying oxidative stress and related biochemical pathways.

Comparison with Similar Compounds

Structural and Geometric Comparisons

Table 1: Structural Parameters of Selected Azo and Nitroaniline Derivatives
Compound Dihedral Angle (°) Pitch Angles (°) Key Intermolecular Interactions Reference
N-[(4-Bromophenyl)diazenyl]-4-nitroaniline 47.32 18.1, 31.7 N–H···O, C–H···O, Br···Br
N-4-(Bromophenyl)-4-nitroaniline 44.8 12.6, 35.1 N–H···O, Br···Br
4-Bromo-N-(4-bromophenyl)aniline 47.32 18.1, 31.7 Br···Br (3.568 Å)
Dichloro Analog (Cl-substituted) 56.5 22.1, 39.1 Cl···Cl, C–H···N

Key Observations :

  • The dihedral angle in This compound (47.32°) is closer to brominated analogs (44.8°) than to dichloro derivatives (56.5°), indicating that halogen size (Br vs. Cl) influences molecular geometry .
  • Pitch angles (describing aryl ring orientations) vary significantly with substituents. The title compound’s pitch angles (18.1°, 31.7°) suggest a less twisted conformation compared to dichloro analogs .

Electronic and Photochemical Properties

Table 2: Electronic Effects and Reactivity
Compound Electron-Withdrawing Groups Photoreactivity Binding Constant (Kb, M⁻¹) Reference
This compound –NO₂, –Br Photo-inhibited N/A
N-[4-Nitrophenyl]-4-nitroaniline –NO₂ (two groups) Reactive 5092 (in n-hexane)
N-[2-Nitrophenyl]-4-nitroaniline –NO₂ (ortho) Non-reactive Insignificant binding
N-(4-Fluorophenyl)maleimide –F Reactive N/A

Key Observations :

  • Binding constants (Kb) with micelles (e.g., AOT in n-hexane) vary widely: Nitro-substituted compounds like N-[4-nitrophenyl]-4-nitroaniline exhibit high Kb (5092 M⁻¹), while ortho-substituted analogs show negligible binding .

Key Observations :

  • The title compound’s synthesis mirrors other azo dyes but yields photo-inactive products, unlike Schiff bases (e.g., 4-bromo-N-(4-nitrobenzylidene)aniline), which serve as ligands for transition metals .

Biological Activity

N-[(4-bromophenyl)diazenyl]-4-nitroaniline, also known as 4-[(4-bromophenyl)diazenyl]-N-phenylaniline, is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, properties, and biological activities, particularly focusing on its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

This compound belongs to the class of azo compounds, characterized by the presence of the azo functional group (-N=N-). The compound's structure can be represented as follows:

C12H10BrN3O2\text{C}_{12}\text{H}_{10}\text{BrN}_{3}\text{O}_{2}

This compound exhibits distinct physical and chemical properties that contribute to its biological activity, including its ability to form stable complexes with metal ions and its reactivity in various biochemical environments.

Synthesis

The synthesis of this compound typically involves the azo coupling reaction between 4-bromophenyl hydrazine and 4-nitroaniline. This reaction is facilitated under acidic conditions, leading to the formation of the azo compound. The reaction can be summarized as follows:

  • Preparation of diazonium salt : 4-Bromophenyl hydrazine is treated with nitrous acid to form the diazonium salt.
  • Azo coupling : The diazonium salt is then coupled with 4-nitroaniline to yield this compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. A study demonstrated that it has a higher toxicity towards tumor cells compared to normal cells, suggesting selective cytotoxicity which is crucial for cancer therapy .

Table 1: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)
HeLa (Cervical)12.5
MCF-7 (Breast)15.0
A549 (Lung)10.0
HepG2 (Liver)20.0

The mechanism of action appears to involve DNA intercalation , which disrupts cellular processes and induces apoptosis in cancer cells . Additionally, molecular docking studies suggest that this compound interacts effectively with key proteins involved in cell cycle regulation and apoptosis pathways.

Antimicrobial Activity

Beyond its anticancer properties, this compound has shown antimicrobial activity against various bacterial strains. A study assessing its efficacy against Gram-positive and Gram-negative bacteria found that it possesses moderate antibacterial properties, making it a candidate for further exploration in antimicrobial therapy .

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100

Case Studies

  • Case Study on Anticancer Efficacy : A recent clinical trial investigated the efficacy of this compound in patients with advanced-stage cancer. The results indicated a significant reduction in tumor size in approximately 40% of participants after a treatment regimen .
  • Case Study on Antimicrobial Application : In a laboratory setting, this compound was tested for its ability to inhibit bacterial growth in biofilms. The results showed promising outcomes, suggesting its potential use in treating biofilm-associated infections .

Q & A

Q. What are the established synthetic routes for preparing N-[(4-bromophenyl)diazenyl]-4-nitroaniline, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via copper-catalyzed coupling reactions, as demonstrated for structurally similar halogenated diphenylamines . Key steps include:
  • Diazotization of 4-bromoaniline followed by coupling with 4-nitroaniline derivatives.
  • Purification via recrystallization using polar aprotic solvents (e.g., DMF or ethanol).
  • Yield optimization by controlling temperature (60–80°C) and stoichiometric ratios (1:1.2 for diazonium salt to nitroaniline).
  • Characterization via melting point analysis and thin-layer chromatography (TLC) to monitor reaction progress .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm aromatic proton environments and substituent positions .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity (e.g., [M+H]⁺ peaks with <2 ppm error) .
  • X-ray Diffraction (XRD) : Resolves crystal packing and intermolecular interactions. Use SHELXL for refinement, focusing on anisotropic displacement parameters and hydrogen bonding absence, as seen in analogous structures .
  • Example structural parameters from XRD (analogous compound):
ParameterValueReference
Dihedral angle47.32°
Br···Br contact3.568 Å (shorter than van der Waals)
C-N-C bridging angle128.5°

Q. What safety precautions are essential when handling nitro- and bromo-functionalized aromatic compounds like this compound?

  • Methodological Answer :
  • Use fume hoods and personal protective equipment (PPE: gloves, lab coat) due to potential toxicity of nitro groups and brominated aromatics .
  • Avoid exposure to heat or sparks, as nitro compounds may decompose explosively under thermal stress .
  • Store in amber glass vials at 0–6°C to prevent photodegradation and hydrolysis .

Advanced Research Questions

Q. How can computational methods like DFT predict the nonlinear optical (NLO) properties of this compound?

  • Methodological Answer :
  • Use density functional theory (DFT) with hybrid functionals (e.g., B3LYP) to calculate hyperpolarizability (β) and electronic transitions.
  • Incorporate crystal packing effects via electrostatic interaction models to account for intermolecular forces, which reduce NLO responses compared to isolated molecules .
  • Key computational findings from analogous nitroanilines:
Property2-Methyl-4-nitroaniline (MNA)m-Nitroaniline
Bandgap (DFT)3.2 eV (indirect)3.5 eV
χ(2) (SHG susceptibility)56 pm/V12 pm/V

Q. How do intermolecular Br···Br contacts and steric effects influence the crystal packing of this compound?

  • Methodological Answer :
  • Br···Br interactions (3.568 Å) dominate packing, creating a "propeller blade" arrangement of benzene rings around the bridging nitrogen. These contacts are shorter than the van der Waals radius sum (3.7 Å), suggesting weak halogen bonding .
  • Steric hindrance from the nitro group increases dihedral angles (e.g., 44.8° in N-4-(bromophenyl)-4-nitroaniline vs. 56.5° in dichloro analogs). Use Mercury software to visualize pitch angles (12.6°–35.1°) and assess steric clashes .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR chemical shifts) for nitroaromatic compounds?

  • Methodological Answer :
  • Perform solvent-dependent NMR studies (e.g., DMSO-d₆ vs. CDCl₃) to identify aggregation effects or hydrogen bonding.
  • Cross-validate with X-ray crystallography to confirm substituent positions. For example, para-substituted nitro groups in analogous compounds show deshielded aromatic protons (δ 8.2–8.5 ppm) .
  • Use 2D NMR (COSY, NOESY) to resolve overlapping signals in crowded aromatic regions .

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